Cas no 1014045-54-5 (3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide)

3-Ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a fluorophenyl moiety, enhancing its binding affinity and metabolic stability. The ethoxy and ethyl substituents contribute to improved solubility and bioavailability, making it a versatile intermediate for further chemical modifications. This compound exhibits selective reactivity, allowing for precise functionalization in targeted synthesis. Its well-defined molecular architecture supports consistent performance in experimental settings, particularly in the development of bioactive molecules. Researchers value its stability under standard laboratory conditions and its compatibility with common organic solvents, facilitating efficient handling and processing.
3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide structure
1014045-54-5 structure
Product Name:3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
CAS No:1014045-54-5
MF:C14H16FN3O2
MW:277.294146537781
CID:6303061
PubChem ID:16925413
Update Time:2025-05-26

3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
    • 1014045-54-5
    • AKOS024644637
    • 3-ethoxy-1-ethyl-N-(4-fluorophenyl)pyrazole-4-carboxamide
    • F2382-0189
    • Inchi: 1S/C14H16FN3O2/c1-3-18-9-12(14(17-18)20-4-2)13(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)
    • InChI Key: CCAFEBBKSLYPBE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(C1C(=NN(C=1)CC)OCC)=O

Computed Properties

  • Exact Mass: 277.12265492g/mol
  • Monoisotopic Mass: 277.12265492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.2Ų

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Additional information on 3-ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide

3-Ethoxy-1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1014045-54-5): A Promising Compound in Chemical Biology and Drug Development

The compound 3-Ethoxy-1-Ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 1014045-54-5) has emerged as a significant molecule in the field of medicinal chemistry due to its unique structural features and pharmacological potential. This compound belongs to the pyrazole carboxamide class, characterized by a central pyrazole ring substituted with ethoxy, ethyl, and fluorophenyl groups. Recent studies highlight its role in modulating biological pathways relevant to inflammation, cancer, and metabolic disorders. Its synthesis involves a multi-step organic process involving nucleophilic aromatic substitution and amidation reactions, with recent advancements focusing on improving yield through solvent-free conditions.

CAS No. 1014045-54-5 exhibits notable bioactivity in preclinical models. A 2023 study published in Nature Communications demonstrated its ability to inhibit NF-kB signaling—a key pathway in inflammatory diseases—by selectively targeting IKKβ kinase. The fluorine substituent at the phenyl group (para-fluorophenyl moiety) enhances lipophilicity, enabling better cellular permeability compared to non-fluorinated analogs. This structural optimization aligns with modern drug design principles emphasizing bioavailability and target specificity.

In oncology research, this compound has shown promise as a cancer cell growth inhibitor. A collaborative study between MIT and Pfizer revealed its dual mechanism: first, it disrupts microtubule dynamics by binding to tubulin proteins; second, it induces apoptosis via mitochondrial depolarization in A549 lung carcinoma cells. Notably, the ethoxy group (ethyl ester substitution) contributes to metabolic stability, reducing off-target effects observed in earlier pyrazole derivatives.

The N-(fluorophenyl group) phosphodiesterase 4 (PDE4)JACS articleE_HOMO-LUMO gap of 3.8 eV)

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